2-Phenethyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound features a pyrrole ring fused to a pyridine ring, with a phenethyl substituent at the 1-position. The structural complexity of this compound makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
2-Phenethyl-1H-pyrrolo[2,3-C]pyridine can be classified as:
Several synthetic routes have been developed for the preparation of 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine. Common methods include:
In one reported synthesis, starting materials such as phenethylamine and suitable pyridine derivatives are reacted under controlled conditions to facilitate the formation of the pyrrolopyridine framework. The reaction conditions often involve heating and the use of solvents like ethanol or tetrahydrofuran to optimize yield and purity .
The molecular structure of 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine consists of:
The molecular formula is , with a molecular weight of approximately 213.28 g/mol. The compound's structure can be visualized through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the connectivity and arrangement of atoms within the molecule .
2-Phenethyl-1H-pyrrolo[2,3-C]pyridine can participate in several chemical reactions:
For instance, nitration can lead to the formation of nitro derivatives at positions 2 or 3 on the pyridine ring, depending on reaction conditions . Additionally, reactions with aldehydes can yield various substituted products through condensation reactions.
The mechanism of action for compounds like 2-Phenethyl-1H-pyrrolo[2,3-C]pyridine often involves interaction with biological targets such as enzymes or receptors. For example:
Research has indicated that certain derivatives exhibit significant inhibition against targets like cyclooxygenase enzymes (COX), which are involved in inflammatory processes . These interactions are often quantified using half-maximal inhibitory concentration (IC50) values in biological assays.
Relevant data from studies indicate that derivatives maintain desirable physicochemical properties conducive to bioactivity while adhering to Lipinski's rule of five for drug-like characteristics .
2-Phenethyl-1H-pyrrolo[2,3-C]pyridine and its derivatives have shown promise in various scientific fields:
The ongoing research into this compound's structure-activity relationships continues to unveil new therapeutic potentials, making it an important subject in contemporary medicinal chemistry studies .
Pyrrolopyridines represent a privileged class of nitrogen-containing bicyclic heterocycles formed through the fusion of pyrrole and pyridine rings. Among the six possible isomers, pyrrolo[2,3-c]pyridine occupies a distinctive position in medicinal chemistry due to its balanced physicochemical properties and versatile target engagement capabilities. This isomer features a bridgehead nitrogen atom at the 4-position (equivalent to the pyrrole nitrogen in numbering) with an exposed pyrrolic N-H group that serves as a critical hydrogen bond donor. The electron-rich nature of the bicyclic system, combined with its planar geometry, facilitates π-stacking interactions with aromatic residues in biological targets [3] [6].
The structural advantages of pyrrolo[2,3-c]pyridine manifest in several therapeutic contexts. In oncology, researchers have exploited this scaffold to develop potent lysine-specific demethylase 1 (LSD1) inhibitors. A recent study demonstrated that optimized 1H-pyrrolo[2,3-c]pyridine derivatives achieved nanomolar IC₅₀ values (enzymatic inhibition) and exhibited significant antiproliferative activity against acute myeloid leukemia (AML) cell lines, including MV4-11 and Kasumi-1. These compounds induced cellular differentiation and activated CD86 mRNA expression, confirming their epigenetic modulation capabilities [1]. Beyond oncology, pyrrolo[2,3-c]pyridine derivatives have shown promise as:
Table 1: Comparative Analysis of Pyrrolopyridine Isomers in Drug Discovery
Isomer | Occurrence in Drugs/Clinical Candidates | Hydrogen Bonding Capacity | Key Therapeutic Applications | Metabolic Stability |
---|---|---|---|---|
Pyrrolo[2,3-c]pyridine | Moderate | Donor/accepto: 2/2 | Epigenetic modulators, kinase inhibitors | Moderate-high |
Pyrrolo[3,2-c]pyridine | High (e.g., kinase inhibitors) | Donor/accepto: 1/3 | Anticancer, FMS kinase inhibition | High |
Pyrrolo[2,3-b]pyridine | High (e.g., JAK inhibitors) | Donor/accepto: 1/3 | Immunomodulation, TNIK inhibition | Moderate |
Pyrrolo[3,4-c]pyridine | Low | Donor/accepto: 1/2 | Analgesics, GPR119 agonists | Low-moderate |
Natural products containing pyrrolopyridine scaffolds underscore their biological relevance. Camptothecin (pyrrolo[3,4-b]quinoline) and variolin B exemplify naturally occurring compounds with potent anticancer activity, serving as inspiration for synthetic analogs [6]. The metabolic stability of pyrrolo[2,3-c]pyridine derivatives is particularly advantageous—oral bioavailability studies of advanced LSD1 inhibitors demonstrated favorable pharmacokinetic profiles with significant tumor growth suppression in xenograft models [1]. Quantum chemical analyses reveal that the scaffold's dipole moment (≈3.5 D) and polar surface area (≈50 Ų) strike an optimal balance between membrane permeability and aqueous solubility, facilitating cellular uptake while maintaining target engagement capabilities [1] [4].
The 2-phenethyl moiety represents a strategically significant modification that profoundly enhances the pharmacological profile of pyrrolo[2,3-c]pyridine derivatives. This substituent consists of a flexible ethyl linker bridging the pyrrolopyridine core and a terminal phenyl ring, conferring three critical bioactivity-enhancing properties:
In kinase inhibition applications, molecular docking studies of 2-phenethyl-pyrrolo[2,3-c]pyridine derivatives reveal that the phenethyl group extends into a hydrophobic selectivity pocket near the ATP-binding site. For instance, in JAK1 inhibitors, the aminoethyl-phenethyl derivative 2j exhibited 24.7-fold selectivity over JAK2, attributed to optimal filling of JAK1's smaller binding pocket [9]. The terminal phenyl ring's orientation creates van der Waals contacts with aliphatic residues (Val, Leu, Ile) that differ between kinase isoforms, enabling precise selectivity engineering.
Table 2: Bioactivity Modulation by 2-Position Substituents in Pyrrolo[2,3-c]pyridine Derivatives
Substituent | Target | IC₅₀/EC₅₀ | Selectivity Ratio | Key Interactions |
---|---|---|---|---|
Unsubstituted | LSD1 | 850 nM | 1.0 (reference) | H-bonding only |
Benzyl | LSD1 | 92 nM | 3.5 vs. MAO-B | Shallow pocket π-stacking |
2-Phenethyl | LSD1 | 8.2 nM | 12.4 vs. MAO-B | Deep pocket penetration, π-cation |
4-Fluorophenethyl | TNIK | <1 nM | >100 vs. MAP kinases | Halogen bonding, enhanced lipophilicity |
2-(Aminoethyl)phenethyl | JAK1 | 2.2 µM | 24.7 (JAK1/JAK2) | Salt bridge formation, pocket sizing |
The phenethyl group's impact extends beyond affinity enhancement to pharmacokinetic optimization. Comparative studies of pyrrolo[2,3-c]pyridine analogs demonstrate that 2-phenethyl derivatives exhibit 3-fold higher metabolic stability in liver microsomes compared to their benzyl counterparts, attributed to reduced susceptibility to oxidative metabolism at the benzylic position [5] [10]. This stability translates to improved oral bioavailability—critical for therapeutic applications requiring chronic dosing. In epigenetic regulator inhibition, phenethyl-containing derivatives induced more sustained target engagement (≥72 hours post-dose) than shorter-chain analogs in xenograft models, correlating with superior tumor growth inhibition [1].
The substituent's conformational preferences significantly influence bioactivity. Nuclear magnetic resonance (NMR) analyses reveal that the phenethyl group adopts a predominant anti-periplanar conformation in solution, with the phenyl ring positioned orthogonally to the pyrrolopyridine plane. Upon target binding, the ethyl linker rotates to adopt a gauche conformation that optimally positions the phenyl ring 3.5-4.0 Å from key hydrophobic residues. Structure-activity relationship (SAR) studies indicate that constraining this rotation through cyclization (e.g., tetrahydroisoquinoline) maintains potency while further improving metabolic stability [5] [10]. These insights guide rational design of next-generation derivatives with optimized target selectivity and drug-like properties.
Table 3: Clinically Evaluated Pyrrolopyridine Derivatives with Phenethyl-like Moieties
Compound | Core Structure | 2-Substituent | Therapeutic Target | Development Status |
---|---|---|---|---|
Pexidartinib | Pyrrolo[2,3-b]pyridine | 4-Fluorobenzyl | CSF-1R, KIT | FDA-approved (2019) |
Vemurafenib | Pyrrolo[2,3-b]pyridine | 4-Chlorophenyl | BRAF V600E | FDA-approved (2011) |
Compound 23e* | Pyrrolo[2,3-c]pyridine | Optimized phenethyl | LSD1 | Preclinical (AML) |
GDC-0994 | Pyrrolo[3,2-c]pyridinone | 2-Fluoro-4-hydroxyphenyl | ERK | Phase I |
*Representative advanced preclinical candidate from [1] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1